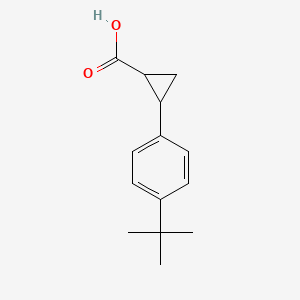

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid

Description

Historical Context in Cyclopropane Carboxylic Acid Research

The development of cyclopropanecarboxylic acid chemistry traces its origins to the mid-twentieth century, when fundamental synthetic methodologies for preparing these strained ring systems were first established. The earliest systematic studies of cyclopropanecarboxylic acid preparation emerged in the 1940s, with Chester M. McCloskey and George H. Coleman developing a pioneering synthesis involving the cyclization of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis to yield the parent cyclopropanecarboxylic acid in yields of 74-79%. This foundational work established the viability of constructing cyclopropane rings through intramolecular cyclization reactions and demonstrated the stability of the resulting carboxylic acid products under appropriate reaction conditions.

The evolution of cyclopropanecarboxylic acid research gained significant momentum during the 1960s and 1970s, as researchers began exploring the unique reactivity patterns exhibited by these highly strained ring systems. A landmark contribution came from Bruylants and Stassens, who conducted comprehensive thermochemical studies of cyclopropanecarboxylic acid, determining its combustion enthalpy to be -2035 kJ/mol. These early thermochemical investigations provided crucial insights into the energetic characteristics of cyclopropane-containing carboxylic acids and established fundamental parameters for understanding their stability and reactivity.

The historical progression of this field witnessed a gradual shift from simple cyclopropanecarboxylic acid derivatives toward more complex substituted variants. By the 1980s and 1990s, researchers had begun incorporating various aromatic substituents to modify the electronic and steric properties of cyclopropanecarboxylic acids. The introduction of tert-butyl-substituted phenyl groups represented a particularly significant advancement, as these bulky substituents provided opportunities to fine-tune molecular properties while maintaining synthetic accessibility. The development of modern palladium-catalyzed coupling reactions further expanded the synthetic toolkit available for preparing complex cyclopropanecarboxylic acid derivatives, enabling the efficient construction of molecules like 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid through sophisticated cross-coupling methodologies.

Contemporary research in this field has been characterized by increasing sophistication in both synthetic methodologies and applications. The emergence of continuous flow chemistry has revolutionized the preparation of chiral cyclopropane carboxylic acids, with recent studies demonstrating the successful synthesis of enantiomerically pure products on scales exceeding 100 grams. These technological advances have transformed cyclopropanecarboxylic acid chemistry from a primarily academic pursuit into a field with significant industrial and pharmaceutical relevance.

Structural Significance of Tert-butyl Substitution Patterns

The incorporation of tert-butyl substituents into cyclopropanecarboxylic acid frameworks introduces profound structural modifications that significantly impact both molecular geometry and chemical behavior. The tert-butyl group, with its three methyl substituents arranged around a quaternary carbon center, creates a highly branched structure that exerts substantial steric influence on surrounding molecular regions. In the context of 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid, this bulky substituent occupies the para position of the phenyl ring, positioning it at a strategic location where it can influence both the electronic properties of the aromatic system and the overall molecular conformation.

The steric effects of tert-butyl substitution manifest in several important ways. First, the bulky nature of this group significantly increases the molecular volume and alters the spatial accessibility of reactive sites within the molecule. This steric hindrance can provide protection against unwanted side reactions while simultaneously creating selective reaction pathways that favor specific products. Computational studies have revealed that the tert-butyl group adopts conformations that minimize steric clashes with other molecular components, resulting in preferred orientations that influence the overall three-dimensional structure of the molecule.

| Property | Tert-butyl Analog | Chlorophenyl Analog | Fluorophenyl Analog |

|---|---|---|---|

| Molecular Weight | 234.3 | 200.63 | 180.18 |

| Estimated logP | ~4.5 | ~2.8 | ~2.5 |

| Steric Bulk | High | Moderate | Low |

| Electron-donating Character | Strong | Weak | Weak |

Electronic effects of tert-butyl substitution prove equally significant in determining molecular behavior. The tert-butyl group functions as a strong electron-donating substituent through hyperconjugative interactions between the carbon-hydrogen bonds of the methyl groups and the aromatic π-system. This electron donation increases the electron density of the phenyl ring, making it more nucleophilic and altering its reactivity patterns compared to unsubstituted or electron-withdrawing substituted analogs. The enhanced electron density also influences the acidity of the carboxylic acid group, with tert-butyl substitution typically resulting in a higher acid dissociation constant compared to electron-withdrawing substituents.

The structural significance of tert-butyl substitution extends to conformational preferences and molecular dynamics. Nuclear magnetic resonance spectroscopy studies have demonstrated that tert-butyl-substituted cyclopropanecarboxylic acids exhibit restricted rotation around certain bonds due to steric interactions. These conformational constraints can lead to enhanced metabolic stability, as the preferred molecular conformations may resist enzymatic degradation pathways that require specific spatial arrangements for substrate recognition.

Crystallographic analyses of related tert-butyl-substituted cyclopropane derivatives have revealed important structural features that contribute to their unique properties. The tert-butyl group typically adopts staggered conformations that minimize steric repulsion while maximizing favorable hyperconjugative interactions. These structural preferences influence intermolecular packing arrangements in the solid state and can affect physical properties such as melting point, solubility, and crystallization behavior.

Position in Contemporary Organometallic Chemistry

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid occupies a distinctive position within contemporary organometallic chemistry, serving both as a substrate for metal-catalyzed transformations and as a ligand precursor in coordination complexes. The compound's unique structural features make it particularly valuable for investigating fundamental organometallic processes, especially those involving strained ring systems and sterically hindered substrates. Recent research has demonstrated that cyclopropanecarboxylic acid derivatives can function as non-innocent ligands in transition metal complexes, where the carboxylate group exhibits both σ-donating and π-accepting capabilities depending on the electronic demands of the metal center.

The application of this compound in organometallic catalysis has revealed several important mechanistic insights. Studies involving diruthenium tetracarboxylate catalysts have shown that 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid and related derivatives can participate in enantioselective cyclopropanation reactions with exceptional stereochemical control. These investigations have uncovered the crucial role of steric interactions between the tert-butyl substituent and the catalyst framework in determining reaction selectivity. The bulky nature of the tert-butyl group creates a chiral environment around the metal center that promotes specific stereochemical outcomes while suppressing competing reaction pathways.

Coordination chemistry studies have demonstrated that cyclopropanecarboxylic acid derivatives can form stable complexes with various transition metals, including gallium, copper, and ruthenium. In gallium complexes, the cyclopropane ring undergoes significant structural perturbations upon coordination, with carbon-carbon bond lengths increasing from typical values of approximately 1.50 Angstroms to 1.53-1.55 Angstroms. These structural changes reflect the activation of the strained ring system through metal coordination, creating opportunities for subsequent chemical transformations.

The development of continuous flow methodologies has revolutionized the organometallic chemistry of cyclopropanecarboxylic acids, enabling precise control over reaction conditions and improved safety profiles. Recent investigations have demonstrated that flow reactors provide superior mass transfer characteristics for reactions involving volatile cyclopropane-containing substrates, leading to enhanced yields and reduced formation of unwanted byproducts. The implementation of in-line analytical techniques has allowed real-time monitoring of organometallic transformations, providing unprecedented insights into reaction kinetics and mechanistic pathways.

Contemporary research has also explored the use of 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid as a probe for investigating metal-carboxylate radical interactions. Studies have shown that under specific conditions, the carboxylate group can generate persistent radical species that maintain coordination to metal centers while retaining their radical character. This behavior represents a departure from typical carboxylate radical chemistry, where rapid decarboxylation usually occurs. The stabilization provided by the cyclopropane ring and the electronic effects of the tert-butyl-substituted phenyl group contribute to this unusual stability.

| Metal Complex | Coordination Mode | Bond Length (Å) | Structural Changes |

|---|---|---|---|

| Gallium Chloride | Bidentate | Ga-O: 1.97 | Ring elongation |

| Copper Acetate | Monodentate | Cu-O: 2.08 | Minimal distortion |

| Ruthenium Carboxylate | Bridging | Ru-O: 2.12 | Slight ring strain |

The integration of computational chemistry with experimental organometallic studies has provided detailed insights into the electronic structure and bonding characteristics of metal complexes containing 2-(4-(tert-butyl)phenyl)cyclopropanecarboxylic acid. Density functional theory calculations have revealed that the highest occupied molecular orbitals of these complexes exhibit significant contributions from both the cyclopropane ring and the carboxylate group, indicating strong electronic communication between these structural components. These computational findings have guided the design of new catalytic systems and helped rationalize observed reactivity patterns.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPQFLQUUUWDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334214 | |

| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445029-32-3 | |

| Record name | 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-tert-butylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid serves as a crucial building block for synthesizing complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

The compound is utilized in biochemical assays to investigate enzyme interactions and cellular processes. Its ability to bind with specific molecular targets makes it valuable for studying biological pathways.

Medicine

Research into its therapeutic applications is ongoing, particularly in drug development. The compound has been explored for its potential effects on various biological receptors, contributing to pharmacological studies aimed at treating diseases.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes, particularly those that require specific steric properties due to the tert-butyl group.

A study assessed the biological activity of derivatives of 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid on GPR88 signaling pathways. The results indicated that certain derivatives exhibited significant activity, demonstrating the compound's potential in pharmacological research .

Case Study 2: Synthetic Methodology Development

A recent publication highlighted a one-pot synthesis-functionalization strategy involving this compound. The method streamlined the production of sulfonamide-containing derivatives with improved yields, showcasing its versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Solubility and Lipophilicity

- The tert-butyl group significantly enhances lipophilicity (logP ~4.5 inferred), compared to chlorophenyl (logP ~2.8) or fluorophenyl (logP ~2.5) analogs. This improves membrane permeability but may reduce aqueous solubility, a critical factor in drug formulation .

- Nitro-substituted analogs exhibit even lower solubility due to strong electron-withdrawing effects and higher polarity .

Biological Activity

2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid, also known by its chemical identifier CAS No. 445029-32-3, is a cyclopropanecarboxylic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a tert-butyl group on one phenyl ring and a carboxylic acid functional group. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid exhibits several biological activities, including:

- Anti-inflammatory properties : The compound has been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Metabolic modulation : It acts as a GPR120 modulator, which is significant in the treatment of metabolic disorders such as diabetes and obesity.

- Antioxidant effects : The compound may enhance the cellular defense against oxidative stress by influencing the Nrf2 pathway.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- GPR120 Modulation : It has been identified as a GPR120 agonist, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. This interaction can lead to improved metabolic profiles in diabetic models .

- Nrf2 Pathway Activation : By inhibiting the Keap1-Nrf2 interaction, the compound can promote the expression of antioxidant enzymes, thus providing protective effects against oxidative damage .

Case Study 1: GPR120 Activation

A study assessed the effects of various cyclopropanecarboxylic acid derivatives on GPR120 activation. Results demonstrated that 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid significantly enhanced GPR120-mediated signaling pathways, leading to improved glucose tolerance in diabetic mice models .

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines. The mechanism involved downregulation of NF-kB signaling pathways, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. A common approach includes:

Coupling Reactions : Introducing the tert-butylphenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Cyclopropanation : Using diazo compounds (e.g., ethyl diazoacetate) under transition metal catalysis (e.g., Rh₂(OAc)₄) to form the cyclopropane ring .

Hydrolysis : Converting ester intermediates to the carboxylic acid using NaOH or LiOH in aqueous THF .

- Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Crystallization from ethanol/water mixtures enhances final product purity.

Q. How can researchers characterize the stereochemical configuration of the cyclopropane ring in this compound?

- Methodological Answer :

- X-ray Crystallography : Provides definitive confirmation of stereochemistry and spatial arrangement .

- NMR Spectroscopy :

- Use -NMR coupling constants () between cyclopropane protons (typically 5–10 Hz for cis/trans isomers).

- -NMR to confirm substituent effects on the cyclopropane ring .

- Vibrational Circular Dichroism (VCD) : For chiral analysis in enantiomerically enriched samples .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental handling?

- Methodological Answer :

- Solubility : Limited in polar solvents (water); soluble in DMSO, DMF, or THF. Pre-dissolve in DMSO for biological assays .

- Stability :

- Store at -20°C under inert gas (argon) to prevent oxidation.

- Avoid prolonged exposure to light due to potential photodegradation of the cyclopropane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Assay Standardization :

- Validate cell lines or enzyme batches (e.g., ATP levels in kinase assays).

- Control for pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%) .

- Structural Analogues : Compare activity with derivatives lacking the tert-butyl group to isolate steric/electronic contributions .

- Meta-Analysis : Cross-reference data across studies using databases like PubChem or ChEMBL to identify trends .

Q. What mechanistic insights govern the compound’s reactivity in transition metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map transition states and identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Kinetic Isotope Effects (KIE) : Study deuterated substrates to probe bond-breaking/forming events.

- In Situ Spectroscopy : Monitor reaction intermediates via IR or Raman spectroscopy .

Q. How can this compound serve as a scaffold for designing protease inhibitors in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Modify the tert-butyl group to alter steric bulk and binding affinity.

- Introduce bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .

- Crystallographic Studies : Co-crystallize with target proteases (e.g., HIV-1 protease) to identify key hydrogen-bonding interactions .

- In Silico Docking : Use AutoDock or Schrödinger to predict binding poses and optimize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.